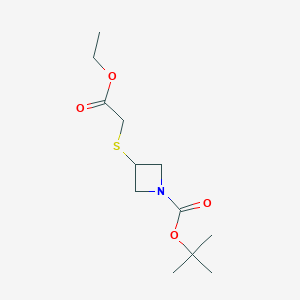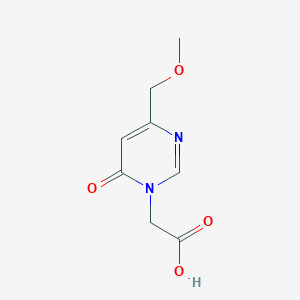
18-Deoxyherboxidiene
Descripción general
Descripción
18-Deoxyherboxidiene is a bacterial metabolite found in Streptomyces QN18690. It has antiangiogenic activity and binds to the SF3b subunit of spliceosome-associated protein 130 (SAP130), SAP145, or SAP155 in HeLa cell extracts .
Synthesis Analysis
The first total synthesis of RQN-18690A (18-Deoxyherboxidiene) and the determination of its absolute stereochemical configuration are described .Molecular Structure Analysis
The molecular formula of 18-Deoxyherboxidiene is C25H42O5. Its average mass is 422.598 Da and its monoisotopic mass is 422.303223 Da .Chemical Reactions Analysis
18-Deoxyherboxidiene inhibits the angiogenic process and targets SF3b, a spliceosome component that is a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome .Physical And Chemical Properties Analysis
18-Deoxyherboxidiene is a colorless oil . It is soluble in DMSO, ethanol, and methanol .Aplicaciones Científicas De Investigación
Inhibition of Angiogenesis
18-Deoxyherboxidiene has been identified as having antiangiogenic activity, which means it can inhibit the formation of new blood vessels. This is particularly significant in cancer research, as tumors require a blood supply to grow and spread. By inhibiting angiogenesis, 18-Deoxyherboxidiene could potentially be used to starve tumors of nutrients and oxygen, thereby hindering their growth .
Targeting SF3b Spliceosome Component
Another notable application of 18-Deoxyherboxidiene is its ability to target SF3b, a component of the spliceosome. The spliceosome is involved in RNA splicing, a critical process in gene expression. By targeting SF3b, 18-Deoxyherboxidiene may influence RNA splicing and potentially disrupt the production of proteins necessary for cancer cell survival .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJWKYIBBNOQT-YZDAHXQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Deoxyherboxidiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 18-Deoxyherboxidiene, and what are its downstream effects?
A1: 18-Deoxyherboxidiene (RQN-18690A) exhibits anti-angiogenic activity by targeting SF3b, a critical component of the spliceosome. [] While the precise mechanism remains to be fully elucidated, this interaction disrupts normal splicing processes within cells, ultimately inhibiting angiogenesis.
Q2: How was the absolute stereochemical configuration of 18-Deoxyherboxidiene determined?
A2: The first total synthesis of 18-Deoxyherboxidiene led to the determination of its absolute stereochemical configuration. [] This involved a multi-step process, featuring a diastereoselective epoxidation with kinetic resolution as a key step. This successful synthesis provided crucial information about the compound's three-dimensional structure, essential for understanding its biological activity and facilitating further research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
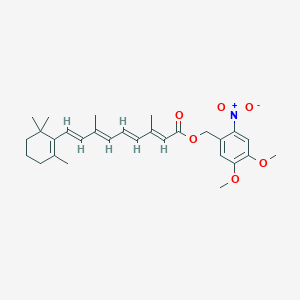
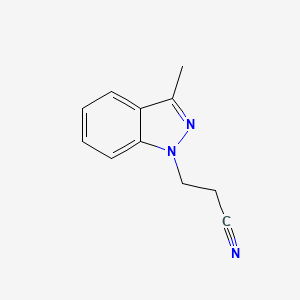

![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)
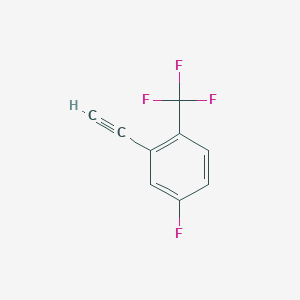
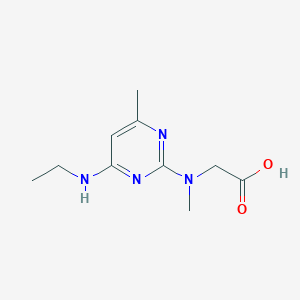
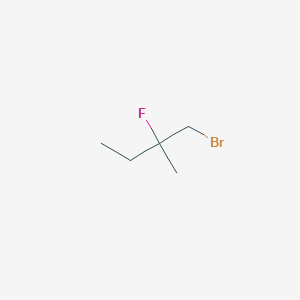
![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)

